7-Hydroxyisochroman-1-one
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Overview
Description
7-Hydroxyisochroman-1-one is a chemical compound belonging to the class of isochromans. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The hydroxyl group at the 7th position and the ketone group at the 1st position make this compound a unique and interesting compound for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisochroman-1-one can be achieved through various methods. One common method involves the oxidation of indene using tungstic acid and hydrogen peroxide. This reaction is typically carried out in a solvent such as t-butanol, resulting in the formation of the desired lactol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Tungstic acid and hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as acetal derivatives, which have shown significant antibacterial and antifungal activities .
Scientific Research Applications
7-Hydroxyisochroman-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds.
Biology: The compound and its derivatives have been studied for their antibacterial and antifungal properties.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxyisochroman-1-one involves its interaction with biological targets. The hydroxyl and ketone groups play a crucial role in its reactivity and interaction with enzymes and other proteins. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3,4-Dihydro-3-hydroxyisochroman-1-one: Another isochroman derivative with similar structural features.
7-Hydroxycoumarin: A compound with a similar hydroxyl group but different core structure.
Uniqueness: 7-Hydroxyisochroman-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its ability to form various derivatives with significant antibacterial and antifungal properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-hydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H8O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,10H,3-4H2 |
InChI Key |
BXXZHPYUINLWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)O |
Origin of Product |
United States |
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